molecular formula C15H24O B7999459 2-(3-tert-Butylphenyl)-2-pentanol

2-(3-tert-Butylphenyl)-2-pentanol

Cat. No.: B7999459
M. Wt: 220.35 g/mol
InChI Key: ZSWOINDTFTTXSM-UHFFFAOYSA-N
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Description

2-(3-tert-Butylphenyl)-2-pentanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-Butylphenyl)-2-pentanol can be achieved through several methods. One common approach involves the alkylation of 3-tert-butylphenylmagnesium bromide with 2-pentanone, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically involve the use of a Grignard reagent and a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method allows for the efficient and scalable production of the compound, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butylphenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(3-tert-Butylphenyl)-2-pentanone.

    Reduction: 2-(3-tert-Butylphenyl)pentane.

    Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction conditions.

Scientific Research Applications

2-(3-tert-Butylphenyl)-2-pentanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-tert-Butylphenyl)-2-pentanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-Butylphenyl)-2-pentanol: Similar structure but with the tert-butyl group in the para position.

    2-(3-tert-Butylphenyl)-2-butanol: Similar structure but with a shorter carbon chain.

    2-(3-tert-Butylphenyl)-2-hexanol: Similar structure but with a longer carbon chain.

Uniqueness

2-(3-tert-Butylphenyl)-2-pentanol is unique due to the specific positioning of the tert-butyl group on the phenyl ring and the length of the pentanol chain. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2-(3-tert-butylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-6-10-15(5,16)13-9-7-8-12(11-13)14(2,3)4/h7-9,11,16H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWOINDTFTTXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC(=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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